

# Toxicological Profile of 2-Chloroaniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroaniline

Cat. No.: B154045

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## Introduction

**2-Chloroaniline** (2-CA) is an aromatic amine that serves as an important intermediate in the synthesis of various industrial chemicals, including dyes, pigments, pesticides, and pharmaceuticals.<sup>[1][2]</sup> Due to its widespread use, the potential for human exposure in occupational settings is a significant concern, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of **2-chloroaniline**, with a focus on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and genotoxic and carcinogenic potential. All quantitative data are summarized in structured tables, and key experimental methodologies and biological pathways are illustrated with detailed diagrams.

## Physicochemical Properties

Understanding the physical and chemical characteristics of **2-chloroaniline** is fundamental to predicting its environmental fate, absorption, and distribution. It is a colorless to amber liquid that darkens on exposure to air and light, with a characteristic amine odor.<sup>[1][2][3]</sup> It is sparingly soluble in water but soluble in acids and most organic solvents.<sup>[1][3][4]</sup>

Property	Value	References
Chemical Formula	C <sub>6</sub> H <sub>6</sub> ClN	[1]
Molecular Weight	127.57 g/mol	[5][6]
CAS Number	95-51-2	[1]
Appearance	Colorless to amber/brown liquid	[1][2]
Odor	Amine-like	[1]
Melting Point	-2 to 3 °C	[2][5]
Boiling Point	208-210 °C	[3][5]
Flash Point	98 - 108 °C	[1][7]
Density	1.213 g/mL at 25 °C	[3][5]
Water Solubility	5.13 g/L at 20 °C	[3][5]
Log P (octanol/water)	1.92	[7]

## Toxicokinetics

### Absorption

**2-Chloroaniline** can be absorbed through inhalation, dermal contact, and ingestion.[4][8] Its absorption through intact skin has been documented, making dermal exposure a significant occupational hazard.[9]

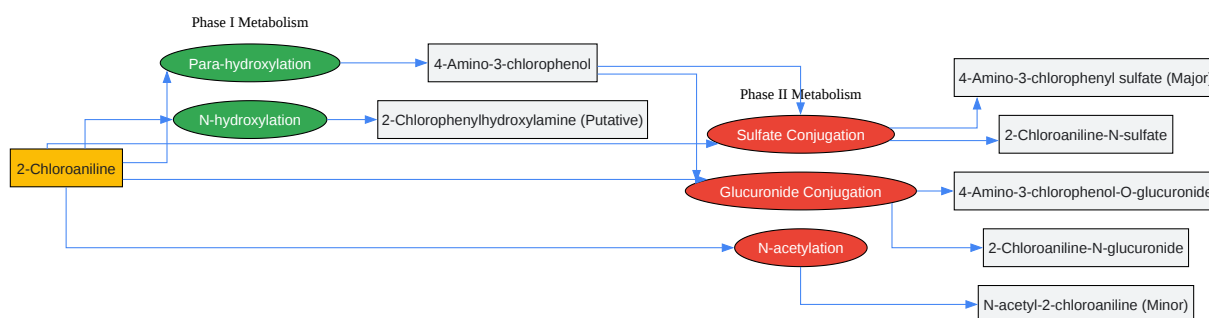
### Distribution

Following absorption, **2-chloroaniline** is distributed throughout the body. In animal studies, the highest concentrations have been found in the liver and kidneys.[4]

### Metabolism

The biotransformation of **2-chloroaniline** primarily occurs in the liver. The major metabolic pathways are para-hydroxylation and subsequent sulfate conjugation.[10] The main urinary metabolite is 4-amino-3-chlorophenyl sulfate.[10] Other significant metabolites include 4-amino-

3-chlorophenol and its O-glucuronide conjugate, as well as direct N-sulfate and N-glucuronide conjugates of the parent compound.[10] N-acetylation represents a minor metabolic pathway.[10]



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### Metabolic Pathway of **2-Chloroaniline**

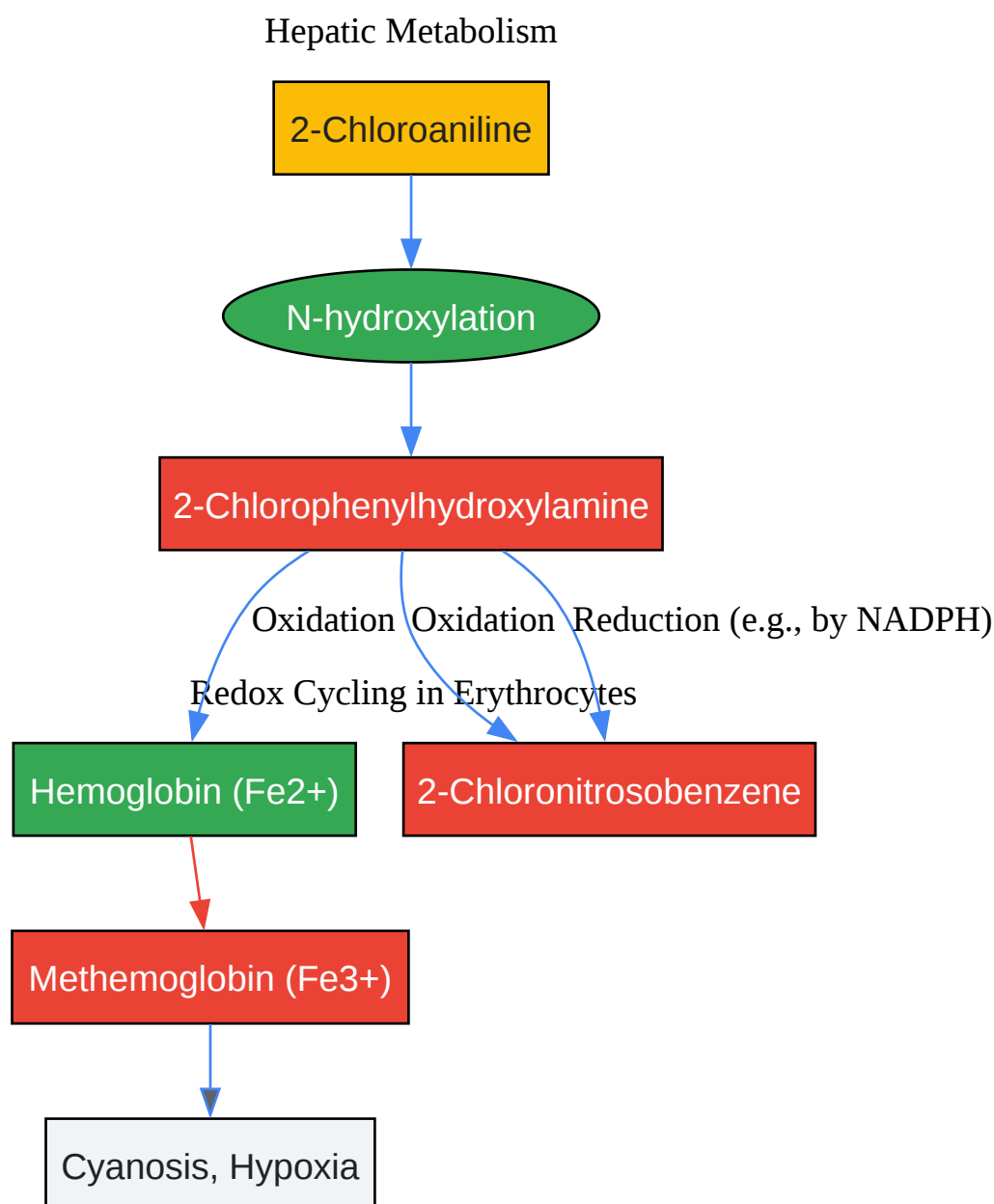
## Excretion

The primary route of excretion for **2-chloroaniline** and its metabolites is through the urine.[10] In a study with male Fischer 344 rats, approximately 53% of an intraperitoneally administered dose was eliminated in the urine within 24 hours, with less than 1% found in the feces.[10] Unchanged **2-chloroaniline** can also be detected in the urine.[10]

## Mechanisms of Toxicity

### Methemoglobinemia

The most prominent acute toxic effect of **2-chloroaniline** is the induction of methemoglobinemia.[8][9] This condition is characterized by the oxidation of the ferrous iron ( $\text{Fe}^{2+}$ ) in hemoglobin to the ferric state ( $\text{Fe}^{3+}$ ), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin and mucous membranes), fatigue, dyspnea, and muscle weakness.[9] The formation of methemoglobin is thought to be mediated by the N-hydroxylated metabolite of **2-chloroaniline**, 2-chlorophenylhydroxylamine, which can participate in a redox cycle that continually oxidizes hemoglobin.



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Mechanism of **2-Chloroaniline**-Induced Methemoglobinemia

## Toxicological Endpoints

### Acute Toxicity

**2-Chloroaniline** is classified as acutely toxic by oral, dermal, and inhalation routes of exposure.<sup>[9]</sup>

Route	Species	Value	References
Oral LD50	Rat	1016 mg/kg bw	[9]
Mouse	256 mg/kg bw	[4][9]	
Dermal LD50	Rat	1000 mg/kg bw	[9]
Cat	222 mg/kg bw	[4]	
Inhalation LC50	Rat	>4.406 mg/L (4h)	[9]

### Repeated Dose Toxicity

Sub-chronic exposure to **2-chloroaniline** has been shown to cause damage to organs, particularly the hematopoietic system.<sup>[6][11]</sup> In a 13-week oral toxicity study in Fischer 344 rats and B6C3F1 mice, the primary effects observed were methemoglobin formation, hemolytic anemia, and extramedullary hematopoiesis.<sup>[9]</sup> The Lowest Observed Adverse Effect Level (LOAEL) was determined to be 10 mg/kg bw/day in both species.<sup>[9]</sup>

Species	Route	Duration	NOAEL	LOAEL	Effects	References
Rat (F344)	Oral (gavage)	13 weeks	Not established	10 mg/kg bw/day	Methemoglobinemia, hemolytic anemia, extramedullary hematopoiesis	[9][12]
Mouse (B6C3F1)	Oral (gavage)	13 weeks	Not established	10 mg/kg bw/day	Methemoglobinemia, hemolytic anemia, extramedullary hematopoiesis	[9][12]

## Genotoxicity

The genotoxic potential of **2-chloroaniline** has been investigated in a variety of in vitro and in vivo assays, with inconsistent results.[9] Negative results have been reported in in vivo micronucleus tests.[9]

## Carcinogenicity

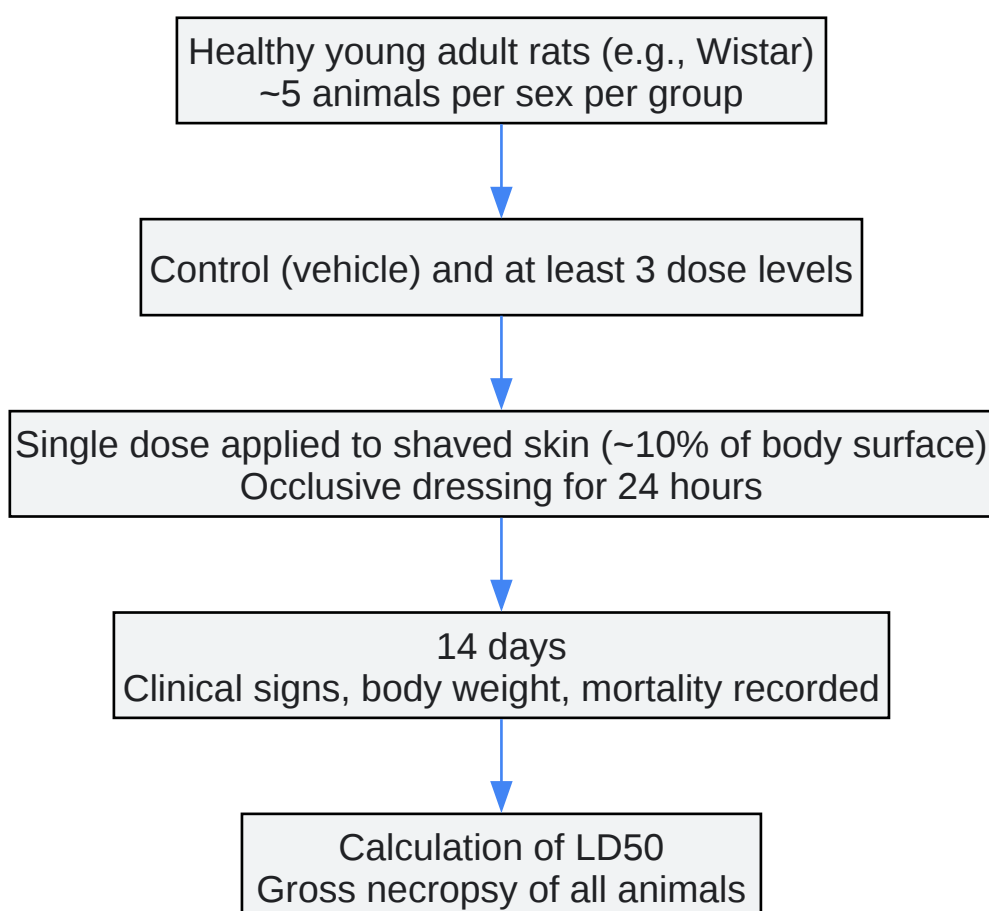
There is no definitive experimental data on the carcinogenicity of **2-chloroaniline** itself.[9] However, there is a concern for its carcinogenic potential based on the evidence for other aniline compounds.[9] For instance, the related compound 4,4'-methylenebis(**2-chloroaniline**) is reasonably anticipated to be a human carcinogen.[13] The proposed mechanism for aniline-induced carcinogenicity, particularly spleen tumors in rats, is non-genotoxic and linked to the persistent hematopoietic stimulation and red blood cell damage caused by methemoglobinemia.[9]

## Experimental Protocols

Detailed experimental protocols for key toxicological studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

### Acute Dermal Toxicity (based on OECD TG 402)

This test is designed to assess the adverse effects occurring from a single dermal application of a substance.

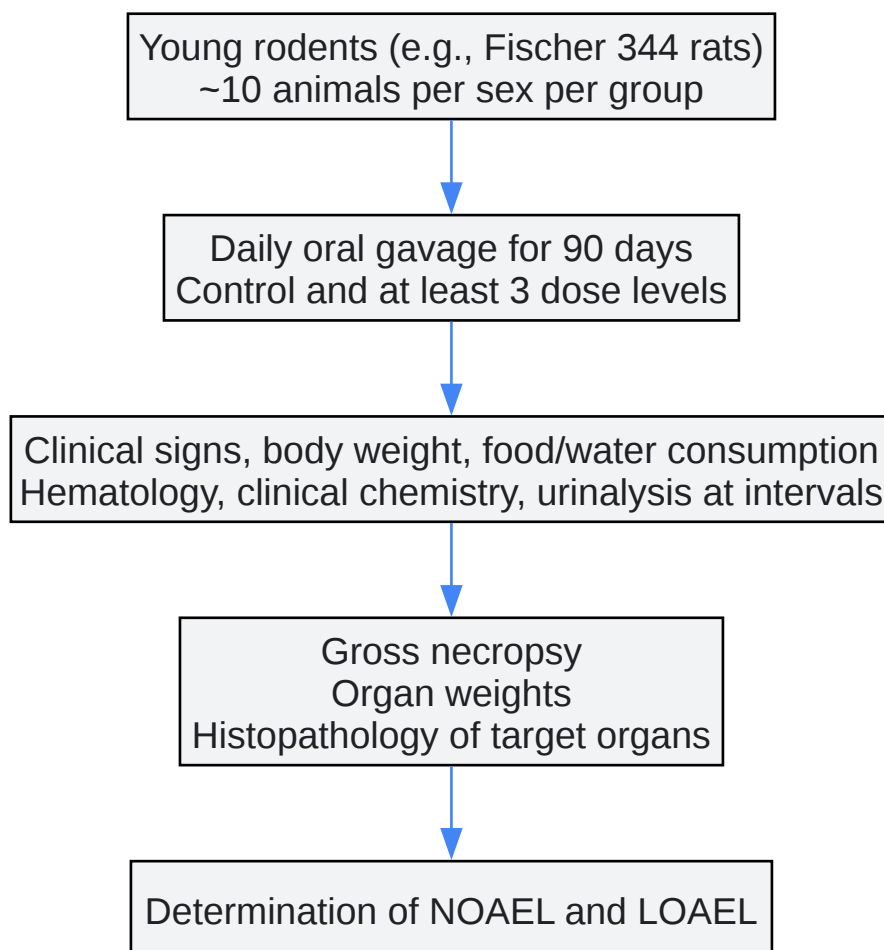


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Generalized Workflow for Acute Dermal Toxicity Study

### Repeated Dose 90-Day Oral Toxicity Study (based on OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for an extended period.



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Generalized Workflow for 90-Day Oral Toxicity Study

## Conclusion

**2-Chloroaniline** is an acutely toxic substance that can be absorbed through multiple routes of exposure. The primary mechanism of its acute toxicity is the induction of methemoglobinemia, leading to cellular hypoxia. Repeated exposure can cause damage to the hematopoietic system. While the genotoxic and carcinogenic potential of **2-chloroaniline** is not fully elucidated, there is reason for concern based on data from related compounds. Stringent safety measures are therefore essential in occupational settings where exposure to **2-chloroaniline** may occur. Further research is warranted to fully characterize its long-term



health effects, including its carcinogenic potential. This guide provides a foundational understanding for professionals involved in the research, development, and safety assessment of chemicals and pharmaceuticals.

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